Cas no 1690159-32-0 (rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid)

rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid
- EN300-1627855
- 1690159-32-0
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- インチ: 1S/C8H15NO2/c1-3-9-4-6(2)7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1
- InChIKey: JBBWBCUWFFWZAN-RNFRBKRXSA-N
- ほほえんだ: OC([C@@H]1CN(CC)C[C@H]1C)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 40.5Ų
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627855-0.1g |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1627855-0.25g |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 0.25g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1627855-0.5g |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1627855-5.0g |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 5g |
$4391.0 | 2023-06-04 | ||
Enamine | EN300-1627855-5000mg |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 5000mg |
$2235.0 | 2023-09-22 | ||
Enamine | EN300-1627855-250mg |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 250mg |
$708.0 | 2023-09-22 | ||
Enamine | EN300-1627855-50mg |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 50mg |
$647.0 | 2023-09-22 | ||
Enamine | EN300-1627855-1.0g |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1627855-2.5g |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1627855-10.0g |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid |
1690159-32-0 | 10g |
$6512.0 | 2023-06-04 |
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acidに関する追加情報
Research Brief on rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid (CAS: 1690159-32-0) in Chemical Biology and Pharmaceutical Applications
Recent studies have highlighted the growing importance of rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid (CAS: 1690159-32-0) as a key intermediate in the synthesis of novel pharmaceutical compounds. This chiral pyrrolidine derivative has garnered attention due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The compound's unique stereochemistry and functional groups make it a versatile building block for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid in the synthesis of potent γ-aminobutyric acid (GABA) receptor modulators. The research team utilized this compound as a core scaffold to develop analogs with improved blood-brain barrier penetration and receptor subtype selectivity. Molecular docking studies revealed that the ethyl and methyl substituents at the 1- and 4-positions respectively contribute significantly to binding affinity at the target receptor.
In parallel developments, pharmaceutical companies have been exploring the use of this compound in prodrug formulations. Patent applications filed in 2024 describe its incorporation into ester prodrugs designed to enhance oral bioavailability of challenging drug candidates. The carboxylic acid moiety provides an ideal site for prodrug derivatization, while the pyrrolidine ring contributes to metabolic stability.
Analytical characterization of rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid has advanced significantly, with recent publications detailing improved chiral separation methods using supercritical fluid chromatography (SFC). These developments are crucial for ensuring the enantiomeric purity required for pharmaceutical applications, as the biological activity of the individual enantiomers may differ substantially.
Toxicological assessments conducted in 2024 indicate that the compound exhibits favorable safety profiles in preclinical models, with no significant off-target effects observed at therapeutic concentrations. This finding supports its continued development as a pharmaceutical intermediate. However, researchers note that further studies are needed to fully characterize its metabolic pathways and potential drug-drug interactions.
The synthesis of rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid has been optimized through recent process chemistry innovations. A green chemistry approach published in Organic Process Research & Development describes a catalytic asymmetric synthesis route that reduces waste generation and improves overall yield compared to traditional methods. These process improvements are expected to facilitate larger-scale production as the compound moves toward clinical development.
Looking forward, the compound's potential extends beyond its current applications. Computational modeling suggests that structural analogs of rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid may interact with emerging drug targets in oncology and infectious diseases. Several research groups have initiated programs to explore these possibilities, with preliminary results expected in late 2024.
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